molecular formula C20H22N10Na2O13P2 B10786847 cGAMP (disodium)

cGAMP (disodium)

Cat. No.: B10786847
M. Wt: 718.4 g/mol
InChI Key: MFPHQIYDBUVTRL-DQNSRKNCSA-L
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Description

Cyclic guanosine monophosphate-adenosine monophosphate disodium, commonly referred to as cGAMP disodium, is a cyclic dinucleotide that functions as an endogenous second messenger in metazoans. It plays a crucial role in the innate immune response by triggering the production of interferons in response to cytosolic DNA. This compound activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other immune mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

cGAMP disodium is synthesized from adenosine triphosphate (ATP) and guanosine triphosphate (GTP) by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA. The synthesis involves the formation of mixed phosphodiester linkages, with one between the 2’-hydroxyl group of guanosine monophosphate and the 5’-phosphate group of adenosine monophosphate, and the other between the 3’-hydroxyl group of adenosine monophosphate and the 5’-phosphate group of guanosine monophosphate .

Industrial Production Methods

Industrial production of cGAMP disodium typically involves recombinant DNA technology to produce the cGAS enzyme, which is then used to catalyze the synthesis of cGAMP from ATP and GTP. The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

cGAMP disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving cGAMP disodium include:

Major Products Formed

The major products formed from reactions involving cGAMP disodium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphorylated derivatives of cGAMP .

Scientific Research Applications

cGAMP disodium has a wide range of scientific research applications, including:

Mechanism of Action

cGAMP disodium exerts its effects by binding to the stimulator of interferon genes (STING) receptor located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that activates downstream signaling pathways, including the TBK1-IRF3 pathway. This leads to the production of type I interferons and other cytokines, which play a crucial role in the innate immune response against viral infections and tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cGAMP disodium is unique due to its mixed phosphodiester linkages and its role as an endogenous second messenger in metazoans. It has a higher affinity for the STING receptor compared to other cyclic dinucleotides, making it a potent activator of the innate immune response .

Properties

Molecular Formula

C20H22N10Na2O13P2

Molecular Weight

718.4 g/mol

IUPAC Name

disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

MFPHQIYDBUVTRL-DQNSRKNCSA-L

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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